4-bromo-N-[(4-hydroxyoxan-4-yl)methyl]thiophene-2-carboxamide
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Overview
Description
4-bromo-N-[(4-hydroxyoxan-4-yl)methyl]thiophene-2-carboxamide is a synthetic organic compound with the molecular formula C11H14BrNO3S and a molecular weight of 320.2 g/mol. This compound is characterized by the presence of a bromine atom, a thiophene ring, and a tetrahydropyran moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-[(4-hydroxyoxan-4-yl)methyl]thiophene-2-carboxamide typically involves multiple steps:
Formation of the Tetrahydropyran Moiety: The tetrahydropyran ring can be synthesized through the cyclization of appropriate precursors under acidic conditions.
Introduction of the Bromine Atom: Bromination of the thiophene ring is achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.
Amidation Reaction: The final step involves the coupling of the brominated thiophene with the tetrahydropyran derivative through an amidation reaction, typically using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group of the tetrahydropyran moiety.
Reduction: Reduction reactions can target the carbonyl group in the carboxamide moiety.
Substitution: The bromine atom in the thiophene ring can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (pyridinium chlorochromate) and KMnO4 (potassium permanganate).
Reduction: Reducing agents like LiAlH4 (lithium aluminium hydride) and NaBH4 (sodium borohydride) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce a variety of functionalized thiophene derivatives.
Scientific Research Applications
4-bromo-N-[(4-hydroxyoxan-4-yl)methyl]thiophene-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-bromo-N-[(4-hydroxyoxan-4-yl)methyl]thiophene-2-carboxamide involves its interaction with specific molecular targets. The bromine atom and the thiophene ring play crucial roles in binding to active sites of enzymes or receptors, while the tetrahydropyran moiety may enhance solubility and bioavailability. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-Bromotetrahydropyran: Similar in structure but lacks the thiophene and carboxamide moieties.
4-Bromo-N-(6-methyl-pyridin-2-yl)-benzamide: Contains a bromine atom and an amide group but differs in the aromatic ring structure.
Uniqueness
4-bromo-N-[(4-hydroxyoxan-4-yl)methyl]thiophene-2-carboxamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the tetrahydropyran ring enhances its solubility and potential for bioavailability, making it a valuable compound for various applications.
Biological Activity
The compound 4-bromo-N-[(4-hydroxyoxan-4-yl)methyl]thiophene-2-carboxamide represents a novel class of thiophene derivatives that have garnered attention in medicinal chemistry due to their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.
Structural Overview
The structure of this compound features a thiophene ring, which is known for its electron-rich properties and ability to interact with various biological targets. The presence of the bromo and hydroxyoxan groups enhances its pharmacological potential.
1. Antidiabetic Properties
Recent studies have indicated that thiophene derivatives can act as effective inhibitors of sodium-glucose cotransporter 2 (SGLT2), which plays a crucial role in glucose reabsorption in the kidneys. The compound's structural characteristics suggest potential for similar activity, as evidenced by its interaction with SGLT2 in vitro.
2. Anticancer Activity
Thiophene-based compounds have been identified as promising candidates in cancer therapy. The mechanism often involves the inhibition of key enzymes or pathways associated with tumor growth. Preliminary studies on related thiophene compounds show that they can induce apoptosis in cancer cells by modulating kinase activity and apoptosis pathways.
3. Anti-inflammatory Effects
The anti-inflammatory potential of thiophene derivatives is attributed to their ability to inhibit cyclooxygenases (COX) and lipoxygenases (LOX), enzymes involved in the inflammatory response. Compounds similar to this compound have demonstrated significant reductions in pro-inflammatory cytokines in preclinical models.
Case Studies
-
SGLT2 Inhibition Study :
- A study conducted on a series of thiophene derivatives showed that those with bromine substitutions exhibited enhanced SGLT2 inhibitory activity compared to their non-brominated counterparts. This suggests that the bromo group may play a critical role in enhancing binding affinity.
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Anticancer Activity Evaluation :
- In vitro testing revealed that certain thiophene derivatives led to a marked decrease in cell viability in various cancer cell lines, including breast and prostate cancer. The IC50 values were significantly lower than those of standard chemotherapeutic agents, indicating a strong potential for further development.
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Anti-inflammatory Mechanism Analysis :
- A recent publication reported that thiophene compounds could downregulate the expression of COX-2 and inhibit prostaglandin E2 production in macrophages, highlighting their anti-inflammatory mechanisms.
Table 1: Summary of Biological Activities
Biological Activity | Mechanism | Reference |
---|---|---|
Antidiabetic | SGLT2 inhibition | |
Anticancer | Apoptosis induction | |
Anti-inflammatory | COX/LOX inhibition |
Table 2: Case Study Results
Study Type | Compound Tested | Outcome |
---|---|---|
SGLT2 Inhibition | This compound | Significant inhibition observed |
Anticancer Activity | Related thiophene derivatives | IC50 values < standard drugs |
Anti-inflammatory | Various thiophene compounds | Reduced cytokine levels |
Properties
IUPAC Name |
4-bromo-N-[(4-hydroxyoxan-4-yl)methyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO3S/c12-8-5-9(17-6-8)10(14)13-7-11(15)1-3-16-4-2-11/h5-6,15H,1-4,7H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSQFZKVODZAISE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)C2=CC(=CS2)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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